molecular formula C19H18N6 B14675822 N~2~,N~6~-Dibenzyl-7H-purine-2,6-diamine CAS No. 39639-54-8

N~2~,N~6~-Dibenzyl-7H-purine-2,6-diamine

Cat. No.: B14675822
CAS No.: 39639-54-8
M. Wt: 330.4 g/mol
InChI Key: SSUPPDWGBLKKTG-UHFFFAOYSA-N
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Description

N~2~,N~6~-Dibenzyl-7H-purine-2,6-diamine is a synthetic compound belonging to the class of purine derivatives It is characterized by the presence of two benzyl groups attached to the nitrogen atoms at positions 2 and 6 of the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2,N~6~-Dibenzyl-7H-purine-2,6-diamine typically involves the reaction of 2,6-diaminopurine with benzyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and benzyl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N2,N~6~-Dibenzyl-7H-purine-2,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH~4~).

    Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: H2O2 in an acidic medium.

    Reduction: NaBH4 in methanol.

    Substitution: Benzyl bromide in the presence of a base like NaH in DMF.

Major Products Formed:

    Oxidation: Formation of oxidized purine derivatives.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted purine derivatives with different functional groups.

Scientific Research Applications

N~2~,N~6~-Dibenzyl-7H-purine-2,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2,N~6~-Dibenzyl-7H-purine-2,6-diamine involves its interaction with specific molecular targets within cells. It is known to inhibit certain kinases, such as Aurora kinases, which play a crucial role in cell division. By inhibiting these kinases, the compound can disrupt the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the p53 pathway, which is often dysregulated in cancer cells.

Comparison with Similar Compounds

N~2~,N~6~-Dibenzyl-7H-purine-2,6-diamine can be compared with other similar compounds such as:

Properties

CAS No.

39639-54-8

Molecular Formula

C19H18N6

Molecular Weight

330.4 g/mol

IUPAC Name

2-N,6-N-dibenzyl-7H-purine-2,6-diamine

InChI

InChI=1S/C19H18N6/c1-3-7-14(8-4-1)11-20-17-16-18(23-13-22-16)25-19(24-17)21-12-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H3,20,21,22,23,24,25)

InChI Key

SSUPPDWGBLKKTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC3=C2NC=N3)NCC4=CC=CC=C4

Origin of Product

United States

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